molecular formula C19H20BrNO4S B11581438 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11581438
M. Wt: 438.3 g/mol
InChI Key: ROPUEJWUVPQWAS-UHFFFAOYSA-N
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Description

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a complex organic compound that features a bromine atom, a dioxidotetrahydrothiophene ring, and a methoxybenzyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine, such as 4-methoxybenzylamine, under basic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination of the benzamide core using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Dioxidotetrahydrothiophene Ring: The dioxidotetrahydrothiophene ring is synthesized separately, often starting from tetrahydrothiophene, which is oxidized using an oxidizing agent like hydrogen peroxide.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the dioxidotetrahydrothiophene ring under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The dioxidotetrahydrothiophene ring can undergo oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation/Reduction Products: Different oxidation states of the dioxidotetrahydrothiophene ring.

    Hydrolysis Products: Carboxylic acids and amines from the breakdown of the amide bond.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets like enzymes or receptors, modulating their activity. The bromine atom and the dioxidotetrahydrothiophene ring could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom, the dioxidotetrahydrothiophene ring, and the methoxybenzyl group in 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide makes it unique compared to its similar compounds

Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20BrNO4S/c1-25-16-8-6-14(7-9-16)12-21(15-10-11-26(23,24)13-15)19(22)17-4-2-3-5-18(17)20/h2-9,15H,10-13H2,1H3

InChI Key

ROPUEJWUVPQWAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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